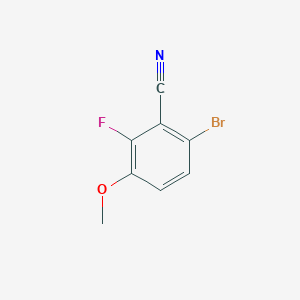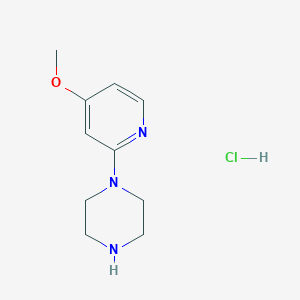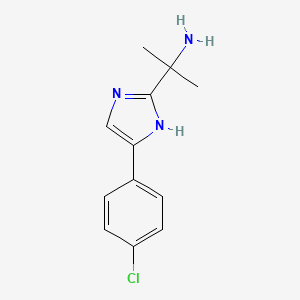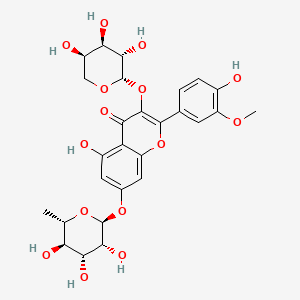
Isorhamnetin 3-O-alpha-L-arabinoside-7-O-alpha-L-rhamnoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isorhamnetin 3-O-alpha-L-arabinoside-7-O-alpha-L-rhamnoside is a flavonoid glycoside derived from isorhamnetin, a naturally occurring compound found in various plants. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isorhamnetin 3-O-alpha-L-arabinoside-7-O-alpha-L-rhamnoside typically involves the glycosylation of isorhamnetin. One common method is the enzymatic synthesis using rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate (UDP)-rhamnose synthase. This method involves a UDP-rhamnose regeneration system, which ensures high efficiency and yield .
Industrial Production Methods
Industrial production of this compound often involves the extraction of isorhamnetin from plant sources, followed by chemical or enzymatic glycosylation. The use of bioreactors and optimized reaction conditions, such as pH and temperature, are crucial for maximizing yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Isorhamnetin 3-O-alpha-L-arabinoside-7-O-alpha-L-rhamnoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Glycosylation and other substitution reactions can modify the glycoside moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Glycosylation reactions typically involve glycosyl donors like UDP-rhamnose and specific glycosyltransferases.
Major Products
The major products formed from these reactions include various glycosylated derivatives and oxidized forms of isorhamnetin .
Applications De Recherche Scientifique
Isorhamnetin 3-O-alpha-L-arabinoside-7-O-alpha-L-rhamnoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of natural health products and supplements.
Mécanisme D'action
The mechanism of action of isorhamnetin 3-O-alpha-L-arabinoside-7-O-alpha-L-rhamnoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines and enzymes such as COX-2.
Anticancer Activity: It induces apoptosis and inhibits cell proliferation in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isorhamnetin 3-O-rutinoside
- Isorhamnetin 3-O-glucoside
- Isorhamnetin 3-O-sophoroside-7-O-rhamnoside
Uniqueness
Isorhamnetin 3-O-alpha-L-arabinoside-7-O-alpha-L-rhamnoside is unique due to its specific glycosylation pattern, which enhances its solubility, stability, and biological activity compared to other isorhamnetin glycosides .
Propriétés
Formule moléculaire |
C27H30O15 |
|---|---|
Poids moléculaire |
594.5 g/mol |
Nom IUPAC |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-9-18(31)21(34)23(36)27(39-9)40-11-6-13(29)17-16(7-11)41-24(10-3-4-12(28)15(5-10)37-2)25(20(17)33)42-26-22(35)19(32)14(30)8-38-26/h3-7,9,14,18-19,21-23,26-32,34-36H,8H2,1-2H3/t9-,14+,18-,19+,21+,22-,23+,26-,27-/m0/s1 |
Clé InChI |
UIXIEXAWTSBGCB-QUWZHRFUSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@H]([C@@H]([C@@H](CO4)O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(CO4)O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,4S,5S,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-11-methyl-5-phenylmethoxy-4-(phenylmethoxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B14032223.png)
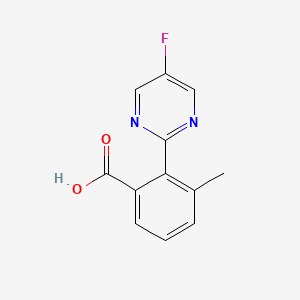
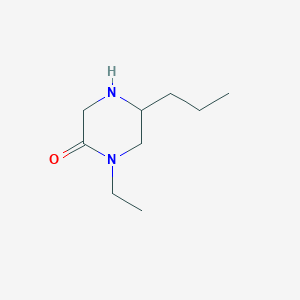
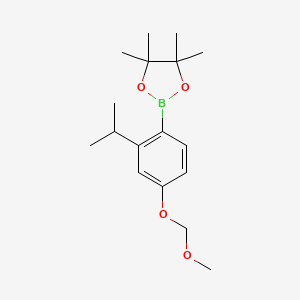
![ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate](/img/structure/B14032254.png)
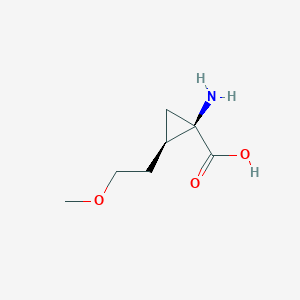
![(7R)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-F]benzofuran-7-carboxylic acid](/img/structure/B14032273.png)
![(R)-8-fluoro-2-methyl-6-(3-(methylsulfonyl)phenyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14032279.png)
![N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine](/img/structure/B14032289.png)

